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Compound of Interest

Compound Name: 2-Amino-2-methylpropanamide

CAS No.: 1625-90-7; 16252-90-7

Cat. No.: B2608990 Get Quote

Executive Summary
2-Amino-2-methylpropanamide (also known as

-aminoisobutyramide or H-Aib-NH2) is a critical intermediate in the synthesis of
peptidomimetics, specifically for inducing helical conformations in peptide backbones via the
"gem-dimethyl" effect.

This guide provides a rigorous comparative analysis of the 1H NMR spectral signature of 2-
Amino-2-methylpropanamide. Unlike standard spectral lists, this document compares the

product against its closest structural analogue (L-Alaninamide) and evaluates solvent

performance (DMSO-

vs.

) to provide a self-validating identification protocol for researchers.

Structural Logic & Proton Assignment
Before analyzing the spectrum, we must establish the magnetic environments. The molecule

possesses unique symmetry that distinguishes it from standard amino acid amides.

The Molecular Framework
Gem-Dimethyl Group: Two methyl groups attached to a quaternary carbon (
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). They are chemically equivalent due to free rotation and the achiral nature of the

.

Quaternary Alpha-Carbon: No proton is attached to the

. This is the diagnostic "silent" region compared to other amino acids.

Exchangeable Protons:

Amine (

): Electronically shielded, typically broad.

Amide (

): Deshielded, restricted rotation often leads to non-equivalence (two distinct peaks).

Visualization of Connectivity
The following diagram illustrates the proton environments and the decision logic for

assignment.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2608990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagnostic Logic
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Core

Gem-Dimethyl
(6H, Singlet)

~1.1 - 1.3 ppm
Attached
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via Carbonyl
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Likely Alaninamide
(Methine CH)

Yes (q)

Likely Aib-Amide
(Quaternary C)No

Click to download full resolution via product page

Figure 1: Structural connectivity and diagnostic logic for distinguishing Aib-amide from chiral

amino acid amides.

Comparative Analysis: Product vs. Alternatives
To ensure robust identification, we compare the target molecule against a structural alternative

(to prevent misidentification) and a solvent alternative (to optimize data quality).

Structural Comparison: Aib-Amide vs. L-Alaninamide
The most common impurity or misidentified compound is L-Alaninamide. Both are small, white,

crystalline amino acid amides.
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Feature
2-Amino-2-
methylpropanamid
e (Target)

L-Alaninamide
(Alternative)

Diagnostic
Implication

Alpha-Proton Absent Quartet (~3.3 ppm)

Primary Check: If you

see a quartet around

3.3 ppm, it is NOT

Aib-amide.

Methyl Group Singlet (6H) Doublet (3H)

Aib-amide methyls are

isolated from spin-spin

coupling.

Chirality Achiral Chiral (L-isomer)

Aib-amide cannot be

resolved by chiral shift

reagents.

Solvent Performance: DMSO- vs.
The choice of solvent drastically alters the visibility of 66% of the protons in this molecule (the

N-H protons).

Parameter
DMSO-

(Recommended)
(Alternative) Analysis

Amide Protons
Visible (Distinct

peaks)
Invisible (Exchanged)

DMSO is required to

verify the amide

functionality.

Amine Protons Visible (Broad singlet) Invisible (Exchanged)

simplifies the

spectrum to a single

methyl peak, losing

structural information.

Water Peak ~3.3 ppm (distinct) ~4.79 ppm (dominant)

DMSO allows clear

integration of alkyl

regions without HDO

interference.
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Experimental Data & Spectral Assignments
The following data represents the Free Base form in DMSO-

. Note: If your sample is the Hydrochloride salt (HCl), the amine protons will shift downfield to
~8.0-8.5 ppm (

).

Chemical Shift Table (DMSO- , 400 MHz)
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Frequency (

ppm)
Multiplicity Integration Assignment Notes

1.18 Singlet (s) 6H

High field due to

electron-donating

alkyl nature.

Sharp singlet

confirms no

neighboring

protons.

1.75
Broad Singlet (br

s)
2H (Amine)

Chemical shift is

concentration/te

mperature

dependent. May

broaden due to

quadrupole

relaxation of

.

6.90 Broad Singlet 1H

Amide proton

(trans to

carbonyl).

7.15 Broad Singlet 1H

Amide proton

(cis to carbonyl).

Non-equivalent

due to restricted

C-N rotation.

Detailed Interpretation
The Gem-Dimethyl Singlet (1.18 ppm): This is the anchor of the spectrum. Unlike Alanine

(doublet) or Valine (two doublets), this must be a clean singlet. If splitting is observed,

suspect contamination with Alaninamide.
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The Amide Region (6.9 - 7.2 ppm): You will often see two "humps" rather than a sharp

singlet. This is not an impurity. It is due to the partial double-bond character of the amide

bond (

), which slows rotation on the NMR timescale, creating two distinct magnetic environments
for the amide protons (

and

).

The Missing Alpha-Proton: The region between 2.5 ppm and 4.5 ppm should be effectively

empty (except for the solvent residual peak at 2.50 ppm and water at 3.33 ppm). Any signals

here indicate impurities.

Validated Experimental Protocol
To obtain the high-fidelity spectrum described above, follow this specific workflow.

Sample Preparation Workflow
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Start: Sample Preparation

Weigh 10-15 mg
2-Amino-2-methylpropanamide

Add 0.6 mL DMSO-d6
(Ampoule grade preferred)

Vortex until dissolved
(Ensure clear solution)

Transfer to 5mm NMR Tube

Check: Is solution cloudy?

Filter through glass wool

Yes

Acquire 1H NMR
(ns=16, d1=5s)

No (Clear)

Click to download full resolution via product page

Figure 2: Sample preparation workflow to minimize artifacts.

Critical Acquisition Parameters
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Relaxation Delay (d1): Set to 5 seconds. The methyl protons have a long

relaxation time. A short delay (e.g., 1s) will suppress the methyl integration relative to the
amide protons, leading to incorrect integration ratios (e.g., measuring 4H instead of 6H).

Temperature: Run at 298K (25°C). Increasing temperature can accelerate the exchange of

amide protons, causing the two amide peaks to coalesce into one broad peak, which might

be confused with a single impurity.

Troubleshooting & Common Pitfalls
Issue 1: "I see a doublet at 1.3 ppm instead of a singlet."

Cause: You likely have Alaninamide or Alanine contamination.

Verification: Look for a quartet at ~3.5 - 4.0 ppm. If present, the sample is mislabeled or

impure.

Issue 2: "The amide peaks are missing."
Cause:

Solvent is

or

(Protons exchanged).

Sample is very wet (Rapid exchange with water).

Solution: Dry the sample under vacuum and use fresh DMSO-

from a sealed ampoule.

Issue 3: "The amine peak is at 8.2 ppm."
Cause: You have the Hydrochloride salt (

), not the free base.

Solution: This is normal for the salt form. To see the free base spectrum, add 1 drop of
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(if in

) or treat with base, but usually, characterizing the salt is sufficient if the shift is expected.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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